Comprehensive Technical Guide on 3-Bromo-6-methylimidazo[1,2-b]pyridazine: Physicochemical Profiling and Synthetic Applications
Comprehensive Technical Guide on 3-Bromo-6-methylimidazo[1,2-b]pyridazine: Physicochemical Profiling and Synthetic Applications
Executive Summary
As a highly privileged building block in modern medicinal chemistry, 3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS: 1369326-08-8) serves as a critical scaffold for the development of targeted therapeutics[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols. Designed for drug development professionals, this guide bridges the gap between fundamental chemical properties and advanced pharmacological applications, particularly in the realm of kinase inhibition and anti-pathogen drug discovery[2].
Physicochemical Properties & Structural Analysis
The imidazo[1,2-b]pyridazine core is characterized by a fused bicyclic structure containing an electron-rich imidazole ring and an electron-deficient pyridazine ring[1]. The strategic placement of a bromine atom at the C3 position and a methyl group at the C6 position dictates its unique electronic and steric profile[3].
Structural Causality:
-
C3-Bromine: Acts as a highly reactive electrophilic center. The electron-withdrawing nature of the fused nitrogen-rich system lowers the activation energy for oxidative addition, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions[1].
-
C6-Methyl: Provides a slight electron-donating effect via hyperconjugation, stabilizing the core while favorably modulating the lipophilicity (LogP) of downstream derivatives. This methyl group is crucial for improving the cellular permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidates[2].
Table 1: Core Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | 3-Bromo-6-methylimidazo[1,2-b]pyridazine |
| CAS Registry Number | 1369326-08-8 |
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 g/mol |
| SMILES | CC1=NN2C(=NC=C2Br)C=C1 |
| InChIKey | CDWBUTKBWLPGEV-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | ~42.7 Ų (Predicted based on core) |
| Physical State | Solid |
Mechanistic Reactivity: Cross-Coupling Pathways
The primary utility of 3-Bromo-6-methylimidazo[1,2-b]pyridazine lies in its capacity for late-stage functionalization. The C3-Br bond is highly susceptible to palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[2].
Causality in Catalyst Selection: For functionalizing this scaffold, Pd(dppf)Cl₂ is often the catalyst of choice. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is critical for preventing competitive debromination or homocoupling of the boronic acid counterpart.
Catalytic cycle of Suzuki-Miyaura cross-coupling for C3 functionalization.
Validated Experimental Protocol: Standardized Suzuki-Miyaura Coupling
To ensure high fidelity and reproducibility in library synthesis, the following protocol has been optimized for the C3-arylation of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. This workflow incorporates self-validating checkpoints to guarantee scientific integrity.
Objective: Synthesize a 3-aryl-6-methylimidazo[1,2-b]pyridazine derivative[2].
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In an oven-dried, argon-flushed Schlenk tube, combine 3-Bromo-6-methylimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol, 212 mg)[3], the desired aryl boronic acid (1.2 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
-
Expert Insight: Argon flushing is mandatory to prevent oxygen-mediated oxidation of the active Pd(0) species. K₂CO₃ is selected over stronger bases (like KOtBu) to prevent degradation of the nitrogen-rich heterocyclic core.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
-
Self-Validation Checkpoint: The solid mixture should exhibit a distinct reddish-orange hue, confirming the integrity of the Pd(II) precatalyst.
-
-
Solvent Introduction: Inject a rigorously degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL).
-
Expert Insight: The biphasic nature of the solvent ensures simultaneous solubilization of the hydrophobic bromide and the hydrophilic boronate complex, facilitating efficient transmetalation.
-
-
Thermal Activation: Seal the tube and heat to 90 °C for 4–6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~212/214) is entirely consumed, replaced by the target product mass[2].
-
-
Work-up and Isolation: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (20 mL). Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of DCM to 5% MeOH in DCM).
Applications in Drug Discovery: Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold is highly prized in the development of kinase inhibitors due to its ability to mimic the purine ring of ATP, allowing for competitive binding within the ATP-binding pocket of target kinases[1].
A prominent application is the development of inhibitors targeting Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) , a critical enzyme for malaria parasite survival[2].
Mechanistic Insight: Derivatives synthesized from 3-Bromo-6-methylimidazo[1,2-b]pyridazine have been structurally optimized to engage with the hinge region of PfCDPK1. By modifying the C3 position with various heteroaryl groups (e.g., fluoropyridyl variants), researchers have achieved exceptional potency, with EC₅₀ values against the parasite dropping as low as 12 nM[2]. The core nitrogen atoms act as crucial hydrogen bond acceptors, anchoring the molecule within the kinase active site.
Mechanism of action for imidazo[1,2-b]pyridazine derivatives inhibiting PfCDPK1.
Conclusion
3-Bromo-6-methylimidazo[1,2-b]pyridazine is far more than a simple chemical building block; it is a highly engineered scaffold designed for precision in medicinal chemistry. By understanding the causal relationships between its structural features and its reactivity, researchers can effectively harness this compound to construct complex, biologically active architectures targeting resistant pathogens and complex disease pathways[1][2].
References
-
[2] Title: Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) | Source: acs.org (Journal of Medicinal Chemistry) | URL: [Link]
